molecular formula C8H7BrO3 B13976395 3-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS No. 23354-30-5

3-Bromo-5-hydroxy-4-methoxybenzaldehyde

Cat. No.: B13976395
CAS No.: 23354-30-5
M. Wt: 231.04 g/mol
InChI Key: XUMZJGFRKABSNY-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde using brominating agents such as 1,3-di-n-butylimidazolium tribromide . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

    Reduction: 3-Bromo-5-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and hydroxyl groups in the benzaldehyde framework makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

23354-30-5

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

3-bromo-5-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3

InChI Key

XUMZJGFRKABSNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)O

Origin of Product

United States

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